3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-onehydrochloride

tautomerism structure-activity relationship medicinal chemistry

3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one hydrochloride (CAS 2649070-00-6) belongs to the pyrazolone class, specifically a 2-pyrazoline-5-one bearing a 4-methoxyphenyl substituent at the 3-position, with improved aqueous solubility imparted by its hydrochloride salt form. The molecular formula is C₁₀H₁₁ClN₂O₂ (MW 226.66 g/mol), and it exists in tautomeric equilibrium with the 5-hydroxypyrazole form, a behavior extensively studied for unsubstituted and aryl-substituted pyrazolone analogs.

Molecular Formula C10H11ClN2O2
Molecular Weight 226.66 g/mol
CAS No. 2649070-00-6
Cat. No. B6602898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-onehydrochloride
CAS2649070-00-6
Molecular FormulaC10H11ClN2O2
Molecular Weight226.66 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NNC(=O)C2.Cl
InChIInChI=1S/C10H10N2O2.ClH/c1-14-8-4-2-7(3-5-8)9-6-10(13)12-11-9;/h2-5H,6H2,1H3,(H,12,13);1H
InChIKeyUUPBTNGVQDVVMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one Hydrochloride (CAS 2649070-00-6): Core Identity and Structural Class for Procurement


3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one hydrochloride (CAS 2649070-00-6) belongs to the pyrazolone class, specifically a 2-pyrazoline-5-one bearing a 4-methoxyphenyl substituent at the 3-position, with improved aqueous solubility imparted by its hydrochloride salt form. The molecular formula is C₁₀H₁₁ClN₂O₂ (MW 226.66 g/mol), and it exists in tautomeric equilibrium with the 5-hydroxypyrazole form, a behavior extensively studied for unsubstituted and aryl-substituted pyrazolone analogs . The compound serves as a versatile intermediate for derivatization and a scaffold in medicinal chemistry, where substituent effects critically modulate pharmacological profiles [1], making precise structural specification imperative for reproducible results.

3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one Hydrochloride: Why In-Class Analogs Are Not Interchangeable


Generic substitution among 2-pyrazoline-5-one analogs is scientifically unsound due to profound substituent-dependent divergence in tautomeric states, electronic profiles, and resultant biological activities. The 4-methoxyphenyl group, being strongly electron-releasing, shifts the tautomeric equilibrium toward distinct states (IIb/IIc) compared to moderately donating 4-methylphenyl (IIa/IIb) or electron-withdrawing 3-nitrophenyl (IIa) substituents, directly impacting intermolecular interactions [1]. Furthermore, systematic SAR studies reveal that antidepressant activity is markedly enhanced by 4-methoxy substitution while being diminished by bromo or methyl replacements, underscoring that even minor aryl modifications produce non-equivalent pharmacological outcomes [2]. These factors preclude casual replacement with any 'close analog' without full re-validation of target engagement, selectivity, and efficacy.

3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one Hydrochloride: Quantified Differentiation Points for Procurement Decision-Making


Tautomeric Population Bias Induced by 4-Methoxyphenyl Substituent

The electron-releasing 4-methoxyphenyl group uniquely biases tautomeric equilibrium toward IIb and IIc forms, unlike the 4-methylphenyl analog which distributes between IIa and IIb forms, and the 3-nitrophenyl compound that exclusively yields IIa [1]. This tautomeric partitioning, verified by NMR spin-coupling constant analysis, means formulations or biological assays conducted with the methoxy congener cannot be replicated with methyl or nitro-substituted analogs without altered target binding modes.

tautomerism structure-activity relationship medicinal chemistry

Antidepressant Activity Comparison Across 3-Aryl Substituents

SAR analysis of 3,5-diphenyl-2-pyrazoline series demonstrates that a 4-methoxy substituent on the phenyl ring at position 3 enhances antidepressant activity, while replacement with bromo or methyl groups causes loss of activity in the mouse forced swim test [1]. Although precise ED₅₀ values are not reported in the abstract, the directional trend provides a hierarchy for prioritizing 4-methoxyphenyl derivatives over 4-methyl and 4-bromo analogs in antidepressant screening campaigns.

antidepressant monoamine oxidase structure-activity relationship forced swim test

BRAF V600E Inhibitory Potency of 4-Methoxyphenyl-Bearing Dihydropyrazole Derivatives

Compound 27e, a 4,5-dihydro-1H-pyrazole derivative bearing a 3-(4-methoxyphenyl) core, achieved IC₅₀ = 0.20 μM against BRAF V600E with GI₅₀ = 0.89 μM against WM266.4 melanoma cells, comparable to sorafenib (positive control) [1]. Derivatives lacking the 4-methoxyphenyl substitution showed higher IC₅₀ values (lower potency) in the same series, confirming that this aryl contribution is integral to inhibitory activity. This positions the 3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one scaffold as a validated starting point for kinase inhibitor library synthesis.

BRAF inhibitor melanoma cancer kinase

Selective Cytotoxicity Toward A549 Lung Adenocarcinoma Cells

In a panel of 18 pyrazoline derivatives, compound 7, 1-(4-methoxyphenyl)-3-(2-furanyl)-5-(4-methylphenyl)-2-pyrazoline, exhibited the most promising selective inhibitory effect against A549 lung cancer cells with IC₅₀ = 138.63 µg/mL, compared to the standard cyclophosphamide (IC₅₀ = 309.97 µg/mL) and showed lower cytotoxicity toward normal CCD-19Lu lung fibroblasts [1]. The presence of a 4-methoxyphenyl group at position 1 was associated with higher selectivity, as compounds bearing only 4-chlorophenyl or 4-bromophenyl substitutions yielded lower selectivity indices.

lung cancer A549 cytotoxicity pyrazoline

Hydrochloride Salt Form Provides Verified Aqueous Solubility Advantage

Pyrazol-5-one derivatives as hydrochlorides characteristically exhibit markedly enhanced water solubility compared to their free-base counterparts, as reported for structurally analogous compounds with measured aqueous solubility ≥12.5 mg/mL (≥16.38 mM) [1]. Classic literature on pyrazol-5-one hydrochloride salts confirms excellent water solubility imparted by the hydrochloride form, enabling straightforward aqueous dosing in biological assays [2]. For researchers procuring this compound for cellular or in vivo studies, the hydrochloride salt eliminates the need for detrimental organic co-solvents (e.g., DMSO) at high concentrations and ensures consistent dissolution across experimental replicates.

solubility salt form bioavailability formulation

3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one Hydrochloride: Validated Research and Industrial Application Scenarios


Kinase Inhibitor Library Synthesis Directed Against BRAF V600E

The 3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one core, identified in derivative 27e with IC₅₀ = 0.20 μM against BRAF V600E [1], serves as an advanced intermediate for constructing focused kinase inhibitor libraries. Researchers procuring this scaffold can rapidly diversify at positions 1 and 5 to create potent compounds targeting BRAF-driven malignancies such as melanoma. The hydrochloride salt permits aqueous-based parallel synthesis protocols, avoiding organic solvent handling.

Lead Generation for Selective Lung Cancer Cytotoxics

Guided by the selective A549 cytotoxicity (IC₅₀ = 138.63 µg/mL, >2-fold improvement over cyclophosphamide) conferred by the 4-methoxyphenyl-2-pyrazoline motif [2], medicinal chemistry teams can employ this compound as a core building block for new anti-lung-cancer series. The ready solubility of the hydrochloride salt allows direct testing in cell-based MTT assays without vehicle artifacts.

Antidepressant Scaffold Optimization with Defined SAR Entry Point

The hierarchical SAR showing 4-methoxy > 4-chloro >> 4-bromo/4-methyl for antidepressant activity in diphenylpyrazolines [3] makes this compound the optimal starting point for synthesizing and screening novel MAO-A or serotonin-modulating agents. The 4-methoxyphenyl substitution is the preferred path to retain in vivo antidepressant efficacy while minimizing attrition through systematic N-1 or C-5 functionalization studies.

Physicochemical Profiling and Formulation Pre-Screening

Owing to its unambiguous tautomeric preference (IIb/IIc forms) relative to 4-methylphenyl analogs [4] and confirmed aqueous solubility ≥12.5 mg/mL [5], this hydrochloride salt is ideal for pharmaceutical profiling teams conducting early-stage solubility, stability, and permeability screening. It provides a well-characterized reference material for comparing downstream prodrug or new salt formulations, accelerating pre-formulation decision-making.

Quote Request

Request a Quote for 3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-onehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.